Nicotinoyl chloride hydrochloride

Vue d'ensemble

Description

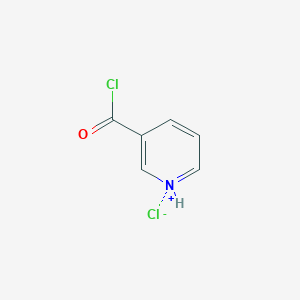

Nicotinoyl chloride hydrochloride is a chemical compound with the molecular formula C6H4ClNO·HCl. It is a derivative of nicotinic acid and is commonly used in organic synthesis. The compound is known for its reactivity and is utilized in various chemical reactions to produce a wide range of derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nicotinoyl chloride hydrochloride is typically synthesized from nicotinic acid. The process involves the reaction of nicotinic acid with thionyl chloride (SOCl2) to form nicotinoyl chloride, which is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is usually produced in a crystalline form and is sensitive to moisture, requiring storage under inert gas conditions .

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution Reactions

Nicotinoyl chloride hydrochloride readily undergoes nucleophilic substitution due to its reactive acyl chloride moiety. Key applications include:

Esterification

-

Reaction with Alcohols/Phenols : Forms nicotinic acid esters under mild conditions.

Amidation

-

Reaction with Amines : Produces nicotinamide derivatives.

Reactivity with Dehydrating Agents

In the presence of dehydrating agents, it facilitates condensation reactions:

-

Reaction with Choline Chloride :

Hydrolysis and Stability

Reaction Optimization Insights

Applications De Recherche Scientifique

Organic Synthesis Applications

Nicotinoyl chloride hydrochloride plays a crucial role in organic synthesis, particularly in the preparation of complex molecules. It has been used in:

- Synthesis of Nucleosides : NCHC has been employed in the synthesis of modified nucleosides, such as 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil, showcasing its utility in pharmaceutical chemistry .

- Functionalization of Cellulose : Research indicates that NCHC can chemically modify cellulose to enhance its adsorption capacity for pollutants. This application is significant for environmental remediation technologies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds synthesized using NCHC. For instance:

- A series of newly synthesized compounds derived from NCHC demonstrated varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The most effective derivatives exhibited significant inhibition at concentrations as low as 0.016 mM .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (mM) |

|---|---|---|

| NC1 | Pseudomonas aeruginosa | 0.016 |

| NC5 | Staphylococcus aureus | 0.03 |

| NC4 | Candida albicans | <1 |

Material Science

This compound is also utilized in material science for:

- Polymer Modification : The compound enables the functionalization of polymers, enhancing their properties for specific applications such as ion exchange and improved reactivity towards organic pollutants .

Case Study 1: Cellulose Modification

In a study aimed at improving cellulose's pollutant adsorption capabilities, NCHC was used to graft nitrogenous functionalities onto cellulose under mild conditions. This modification significantly enhanced cellulose's reactivity towards both organic and inorganic pollutants, demonstrating NCHC's potential in environmental applications .

Case Study 2: Antimicrobial Compound Development

A series of antimicrobial compounds were synthesized using NCHC as a precursor. The study found that certain derivatives showed potent activity against multi-drug resistant strains, indicating the potential for developing new antibiotics based on NCHC derivatives .

Mécanisme D'action

The mechanism of action of nicotinoyl chloride hydrochloride involves its reactivity with nucleophiles. The compound acts as an acylating agent, transferring the nicotinoyl group to the nucleophile. This reaction is facilitated by the presence of hydrochloric acid, which helps to stabilize the intermediate products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparaison Avec Des Composés Similaires

Isonicotinoyl Chloride Hydrochloride: Similar in structure but differs in the position of the chlorine atom on the pyridine ring.

2-Pyridinecarbonyl Chloride Hydrochloride: Another derivative of pyridine with similar reactivity.

6-Chloronicotinoyl Chloride: Contains an additional chlorine atom on the pyridine ring.

Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance in scientific research .

Activité Biologique

Nicotinoyl chloride hydrochloride (NCHC) is a compound derived from nicotinic acid, known for its diverse biological activities. This article explores the biological activity of NCHC, detailing its synthesis, mechanisms of action, and applications in various fields, including medicinal chemistry and biochemistry.

1. Synthesis of this compound

This compound is synthesized through the reaction of nicotinic acid with thionyl chloride or oxalyl chloride. The process typically involves:

- Reagents : Nicotinic acid and a chlorinating agent (e.g., thionyl chloride).

- Conditions : The reaction is conducted under reflux conditions in an organic solvent such as dichloromethane.

- Yield : The synthesis can yield high purity with yields often exceeding 90% .

2. Mechanisms of Biological Activity

NCHC exhibits various biological activities, primarily due to its ability to interact with biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : NCHC has been shown to inhibit certain enzymes, including ribonucleotide reductase, which is crucial for DNA synthesis and repair . This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for cancer therapy.

- Antimicrobial Properties : Studies indicate that NCHC possesses antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. Its derivatives have been tested for their efficacy against Mycobacterium tuberculosis .

- Antioxidant Activity : NCHC has been associated with antioxidant properties, which help mitigate oxidative stress in cells. This activity is beneficial in protecting cells from damage caused by reactive oxygen species (ROS) .

3. Biological Applications

This compound has several applications in medicinal chemistry and biochemistry:

- Cancer Treatment : Due to its ability to inhibit ribonucleotide reductase, NCHC and its derivatives are being explored as potential chemotherapeutic agents. Research has indicated that compounds derived from NCHC can enhance the efficacy of existing treatments like gemcitabine .

- Antimicrobial Agents : The compound's antimicrobial properties make it a valuable candidate for developing new antibiotics. Its derivatives have shown comparable activity to traditional antibiotics against resistant bacterial strains .

- Drug Development : NCHC serves as an acylating agent in the synthesis of various bioactive compounds. For instance, it has been utilized in the synthesis of resveratrol nicotinate, a prodrug that combines the properties of both nicotinic acid and resveratrol .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of NCHC derivatives against E. coli and S. aureus. Results demonstrated that certain derivatives exhibited significant inhibition zones comparable to ampicillin, suggesting potential as new antibacterial agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies on pancreatic cancer cell lines showed that compounds synthesized from NCHC inhibited cell proliferation by inducing apoptosis through ribonucleotide reductase inhibition. These findings support the use of NCHC-derived compounds in targeted cancer therapies .

5. Conclusion

This compound is a versatile compound with significant biological activity across various domains. Its ability to inhibit critical enzymes and exhibit antimicrobial properties positions it as a promising candidate for drug development in cancer therapy and infectious disease treatment. Ongoing research into its mechanisms and applications will likely unveil further therapeutic potentials.

6. Data Summary Table

Propriétés

IUPAC Name |

pyridin-1-ium-3-carbonyl chloride;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYBLBLAMDYKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[NH+]=C1)C(=O)Cl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20260-53-1 | |

| Record name | 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20260-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Nicotinoyl Chloride Hydrochloride in the context of these research articles?

A1: this compound is primarily employed as a reagent for chemical modification. It acts as an acylating agent, introducing a nicotinoyl group into various molecules. For instance, it's used to modify cellulose to enhance its pollutant adsorption capabilities [, ], synthesize novel tetraaza[14]annulene nickel(II) complexes [], and create pyrazolo[1,5-a]pyridine derivatives with platelet aggregation inhibitory activity [].

Q2: How does the incorporation of a nicotinoyl group, introduced via this compound, affect the properties of materials like cellulose?

A2: The nicotinoyl group, with its pyridine ring, enhances the material's ability to adsorb cationic pollutants. This is evident in studies where this compound modified cellulose demonstrated a three-fold increase in Methylene Blue adsorption compared to unmodified cellulose. [, ]. The pyridine ring's nitrogen atom can interact with positively charged species, improving the material's affinity for cationic pollutants.

Q3: Can you provide an example of how this compound is used in the synthesis of biologically active compounds?

A3: In one study, this compound was reacted with 2-amino-1,3,4-thiadiazole to synthesize 2-nicotinamido-1,3,4-thiadiazole, a potential aquaporin inhibitor. []. This demonstrates its utility in creating molecules with potential pharmaceutical applications.

Q4: The research mentions the use of this compound in synthesizing derivatives with platelet aggregation inhibitory activity. Could you elaborate on this?

A4: Researchers synthesized 3-nicotinoylpyrazolo[1,5-a]pyridines by reacting 3-unsubstituted pyrazolo[1,5-a]pyridines with this compound. []. These derivatives were then further modified, and their ability to inhibit arachidonic acid-induced platelet aggregation was assessed in vitro and ex vivo. This research highlights the potential of using this compound as a building block for developing antithrombotic agents.

Q5: What spectroscopic techniques were used to characterize compounds synthesized using this compound?

A5: The research articles report using a variety of spectroscopic techniques for characterization. These include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) for structural elucidation and confirmation of chemical modifications, and UV-Visible spectroscopy for studying electronic transitions within the molecules. [, , , ].

Q6: Was computational chemistry employed in any of the research involving this compound?

A6: Yes, in the study focusing on 2-nicotinamido-1,3,4-thiadiazole, computational parameters related to blood-brain barrier permeability were calculated. []. This suggests the use of computational modeling to predict the compound's pharmacokinetic properties and potential for central nervous system activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.